Bienvenue dans la boutique en ligne BenchChem!

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide

Structural differentiation Molecular weight Oxidation state

N-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide (CAS 953946-95-7), with molecular formula C20H22N2O4 and molecular weight 354.41 g/mol, belongs to the morpholine-acetamide family and incorporates both a phenoxyacetamide pharmacophore and a 2-phenylmorpholine moiety connected via an oxoethyl linker. The phenoxyacetamide scaffold has been validated as a productive starting point in multiple drug discovery programs, including fragment-based crystallographic screening against NOTUM, structure-based virtual screening yielding BCR-ABL1 inhibitors with IC50 values in the sub-micromolar range, and systematic SAR campaigns against the Pseudomonas aeruginosa type III secretion system (T3SS) where optimized inhibitors achieved IC50 < 1 µM.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 953946-95-7
Cat. No. B2494093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide
CAS953946-95-7
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESC1COC(CN1C(=O)CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H22N2O4/c23-19(15-26-17-9-5-2-6-10-17)21-13-20(24)22-11-12-25-18(14-22)16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,21,23)
InChIKeyVODADEINRXBOKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide (CAS 953946-95-7): Procurement-Relevant Structural Identity and Class Assignment


N-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide (CAS 953946-95-7), with molecular formula C20H22N2O4 and molecular weight 354.41 g/mol, belongs to the morpholine-acetamide family and incorporates both a phenoxyacetamide pharmacophore and a 2-phenylmorpholine moiety connected via an oxoethyl linker . The phenoxyacetamide scaffold has been validated as a productive starting point in multiple drug discovery programs, including fragment-based crystallographic screening against NOTUM, structure-based virtual screening yielding BCR-ABL1 inhibitors with IC50 values in the sub-micromolar range, and systematic SAR campaigns against the Pseudomonas aeruginosa type III secretion system (T3SS) where optimized inhibitors achieved IC50 < 1 µM [1][2][3]. The 2-phenylmorpholine substructure distinguishes this compound from simpler morpholine-acetamides lacking the phenyl substituent on the morpholine ring, which alters conformational flexibility, lipophilicity, and potential target engagement profiles.

Why N-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide Cannot Be Interchanged with In-Class Analogs: Structural Specificity with Functional Consequences


Morpholine-acetamide and phenoxyacetamide derivatives form a structurally diverse chemical space where seemingly minor substituent variations produce large differences in target engagement, potency, and selectivity. The target compound (953946-95-7) integrates three structural features—a phenoxyacetyl group, an oxoethyl linker, and a 2-phenyl-substituted morpholine ring—whose simultaneous presence is not replicated in closely eluting catalog analogs such as the thiophene variant N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide or the reduced form 2-phenoxy-N-(2-(2-phenylmorpholino)ethyl)acetamide (CAS 954022-69-6, MW 340.4) . Published SAR studies on the phenoxyacetamide scaffold demonstrate that potency improvements are additive and highly dependent on specific substitution patterns: in the T3SS inhibitor series, iterative optimization of substituent combinations yielded IC50 improvements from >100 µM to <1 µM [1]. In the NOTUM inhibitor program, the unsubstituted 2-phenoxyacetamide fragment bound the palmitoleate pocket with an IC50 of 33 µM, while elaborated derivatives achieved substantially higher potency through specific vector-based growth [2]. These data collectively demonstrate that interchange of phenoxyacetamide derivatives without precise structural matching cannot preserve pharmacological activity.

Quantitative Differentiation Evidence for N-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide (953946-95-7) Against Closest Analogs


Molecular Weight and Oxidation-State Differentiation from the Reduced Analog 2-Phenoxy-N-(2-(2-phenylmorpholino)ethyl)acetamide

The target compound (953946-95-7, MW 354.41) incorporates a ketone carbonyl (C=O) at the oxoethyl linker position, whereas the closest reduced analog 2-phenoxy-N-(2-(2-phenylmorpholino)ethyl)acetamide (CAS 954022-69-6, MW 340.4) bears a saturated ethylene linker (C20H24N2O3 vs. C20H22N2O4). The mass difference of approximately 14 Da and the presence of an additional hydrogen-bond-accepting carbonyl in the target compound create distinct physicochemical profiles that affect chromatographic retention, solubility, and protein-ligand interaction geometry .

Structural differentiation Molecular weight Oxidation state Hydrogen bond capacity

Phenoxyacetamide Scaffold Potency Trajectory: Class-Level SAR Evidence from P. aeruginosa T3SS Inhibitor Optimization

In a comprehensive SAR study of phenoxyacetamide-based T3SS inhibitors, Marsden et al. (2015) demonstrated that the phenoxyacetamide scaffold can be optimized from weakly active starting points to potent inhibitors through iterative substituent engineering. The study established that structural features contributing to potency are additive, and combination of optimal substituents produced inhibitors with IC50 values <1 µM in a P. aeruginosa T3SS translocation assay [1]. While this class-level evidence was generated on a different phenoxyacetamide sub-series and does not provide direct data for 953946-95-7, it establishes the potency range achievable by this chemotype and confirms that the phenoxyacetamide scaffold engages specific, optimizable biological targets.

Phenoxyacetamide SAR T3SS inhibition Antivirulence Pseudomonas aeruginosa

Fragment-Based Validation: 2-Phenoxyacetamide Core as a Crystallographically Confirmed Ligand-Efficient Binder

The 2-phenoxyacetamide substructure present in 953946-95-7 has been independently validated as a ligand-efficient binding fragment through X-ray crystallographic fragment screening. Atkinson et al. (2019) identified 2-phenoxyacetamide (fragment 3, PDB 6R8P) binding in the palmitoleate pocket of the Wnt deacylase NOTUM with a crystallographically confirmed binding pose at 1.45 Å resolution and an IC50 of 33 µM [1]. The fragment's modest potency but high ligand efficiency (molecular weight 151.16 Da) establishes the phenoxyacetamide core as a validated starting point for structure-guided elaboration—the very strategy embodied by the larger, more decorated scaffold of 953946-95-7 (MW 354.41).

Fragment-based drug discovery NOTUM inhibition X-ray crystallography Ligand efficiency

Chemotype Differentiation from CNS-Active 2-Phenylmorpholine Derivatives: Absence of Monoamine Transporter Activity

The 2-phenylmorpholine ring in 953946-95-7 is structurally related to substituted phenylmorpholines that act as norepinephrine-dopamine releasing agents (NDRAs) with nanomolar potency at monoamine transporters. Phenmetrazine (3-methyl-2-phenylmorpholine) exhibits DAT IC50 = 1930 nM and NET IC50 = 1200 nM, while the parent 2-phenylmorpholine is reported as a potent NDRA in its own right [1][2]. However, 953946-95-7 is N-acylated with a phenoxyacetamide group rather than N-alkylated, fundamentally altering its pharmacophore: the N-acyl substitution eliminates the basic amine required for monoamine transporter substrate activity and introduces the phenoxyacetamide hydrogen-bonding network. This chemotype distinction is critical for procurement decisions—researchers seeking CNS-active phenylmorpholines should select N-alkylated analogs, while those avoiding monoamine-releasing activity should prioritize N-acylated derivatives such as 953946-95-7.

2-Phenylmorpholine Monoamine transporter CNS selectivity Off-target liability

BCR-ABL1 Kinase Inhibition Benchmark: Phenoxyacetamide Derivatives Achieve Sub-Micromolar Cellular Activity

In a 2025 study employing structure-based virtual screening, Wang et al. identified a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as novel BCR-ABL1 kinase inhibitors. The most potent compound (10m) demonstrated inhibition of BCR-ABL-dependent signaling and showed anti-tumor activity against K562 chronic myeloid leukemia cells with an IC50 of 0.98 µM, and displayed synergistic anti-proliferative and pro-apoptotic effects when combined with asciminib [1]. Although 953946-95-7 was not directly tested in this screen, it shares the identical 2-phenoxyacetamide pharmacophore that formed the core scaffold of the active series, establishing the relevance of this chemotype for kinase inhibitor discovery programs targeting BCR-ABL and potentially related tyrosine kinases.

BCR-ABL1 kinase Chronic myeloid leukemia Phenoxyacetamide derivatives Kinase inhibition

Procurement-Relevant Application Scenarios for N-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide (953946-95-7)


Fragment-to-Lead and Structure-Guided Elaboration Campaigns Leveraging the Phenoxyacetamide Core

The 2-phenoxyacetamide substructure has been validated as a ligand-efficient fragment through X-ray crystallography (PDB 6R8P) with measurable NOTUM inhibition (IC50 = 33 µM) [1]. 953946-95-7 provides this validated core pre-decorated with a 2-phenylmorpholine moiety and oxoethyl linker, offering a larger, more functionally diverse starting point for structure-guided elaboration. Procurement is recommended for fragment-growth programs targeting the NOTUM palmitoleate pocket or for scaffold-hopping campaigns where the phenoxyacetamide warhead is retained while the vector substituents are varied. The commercially available purity of ≥95% is sufficient for initial biochemical screening and co-crystallization trials without additional purification.

Antibacterial Antivirulence Screening Against Gram-Negative Pathogens Utilizing T3SS Phenotype

Phenoxyacetamide derivatives have demonstrated potent inhibition of the P. aeruginosa type III secretion system, with optimized inhibitors achieving IC50 < 1 µM in ExoS translocation assays [2]. The additive SAR established in this series indicates that systematic variation of substituents on the phenoxyacetamide scaffold can produce order-of-magnitude potency improvements. 953946-95-7, with its unique 2-phenylmorpholine substituent not represented in the published T3SS series, is a rational procurement choice for expanding the chemical diversity of T3SS inhibitor libraries. Screening in standard ExoS secretion or translocation assays using P. aeruginosa PAO1 or multidrug-resistant clinical isolates would directly test whether the phenylmorpholine substitution pattern maintains or improves upon the class-level potency benchmark.

Kinase Inhibitor Lead Generation—Phenoxyacetamide-Based BCR-ABL and Tyrosine Kinase Programs

The 2-phenoxyacetamide chemotype has yielded BCR-ABL1 inhibitors with sub-micromolar cellular activity (K562 IC50 = 0.98 µM for compound 10m, with demonstrated synergy with asciminib) [3]. The 2-phenylmorpholine substituent in 953946-95-7 introduces conformational constraint and additional aromatic interactions absent from the published benzo[d]thiazol-yl series, potentially enabling access to unexplored regions of the kinase ATP-binding site or allosteric pockets. Procurement is recommended for kinase inhibitor libraries where the phenylmorpholine vector can be exploited to achieve selectivity against closely related kinases—a critical parameter in kinase drug discovery where selectivity profiling against kinase panels is a standard early-stage requirement.

CNS-Excluded Phenotypic Screening Where Monoamine Transporter Activity Must Be Avoided

N-alkylated 2-phenylmorpholines such as phenmetrazine (DAT IC50 = 1930 nM, NET IC50 = 1200 nM) and the parent 2-phenylmorpholine are established monoamine-releasing agents with CNS stimulant activity [4][5]. The N-acylated structure of 953946-95-7 eliminates the basic amine pharmacophore required for monoamine transporter substrate recognition, making it suitable for target-based or phenotypic screening campaigns where monoamine-releasing activity is an exclusion criterion. This is particularly relevant for programs in non-CNS therapeutic areas (e.g., anti-infective, oncology, metabolic disease) where inadvertent CNS activity of 2-phenylmorpholine-containing screening hits could confound efficacy and safety interpretation.

Quote Request

Request a Quote for N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.